methyl 1-{2-[2-(4-methoxybenzamido)-1,3-thiazol-4-yl]acetyl}piperidine-4-carboxylate
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Description
Methyl 1-{2-[2-(4-methoxybenzamido)-1,3-thiazol-4-yl]acetyl}piperidine-4-carboxylate is a useful research compound. Its molecular formula is C20H23N3O5S and its molecular weight is 417.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 417.13584202 g/mol and the complexity rating of the compound is 589. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 1-{2-[2-(4-methoxybenzamido)-1,3-thiazol-4-yl]acetyl}piperidine-4-carboxylate (referred to as Compound X hereafter) is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of Compound X, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
Compound X features a piperidine core substituted with a methoxybenzamide and thiazole moiety. The structural complexity suggests multiple points of interaction with biological targets, which may contribute to its diverse pharmacological effects.
The biological activity of Compound X is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The thiazole and benzamide groups may enhance binding affinity, allowing for inhibition or modulation of target proteins.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of Compound X. For instance, derivatives of thiazole compounds have been reported to exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells, making it a candidate for further development as an anticancer agent .
Antimicrobial Activity
Compound X has also shown promise as an antimicrobial agent. Its structural components may facilitate interactions with bacterial cell membranes or inhibit essential bacterial enzymes. Preliminary in vitro studies indicate that it possesses significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
Anti-inflammatory Properties
The compound's ability to modulate inflammatory pathways makes it a candidate for treating inflammatory diseases. Research indicates that thiazole derivatives can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models .
Study 1: Anticancer Efficacy
A study conducted by Chhajed et al. (2020) evaluated the cytotoxic effects of thiazole derivatives similar to Compound X against human cancer cell lines. The results demonstrated that these compounds induced apoptosis in a dose-dependent manner, with IC50 values indicating potent activity at low concentrations .
Study 2: Antimicrobial Activity
In another investigation, the antimicrobial efficacy of Compound X was assessed against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) below 50 µg/mL, suggesting strong antimicrobial potential .
Data Summary
Properties
IUPAC Name |
methyl 1-[2-[2-[(4-methoxybenzoyl)amino]-1,3-thiazol-4-yl]acetyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5S/c1-27-16-5-3-13(4-6-16)18(25)22-20-21-15(12-29-20)11-17(24)23-9-7-14(8-10-23)19(26)28-2/h3-6,12,14H,7-11H2,1-2H3,(H,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDVDWQULZMZLPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)N3CCC(CC3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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